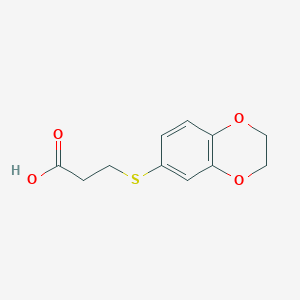![molecular formula C12H10ClN3S B1416330 [6-(4-Clorofenil)imidazo[2,1-b][1,3]tiazol-5-il]metanamina CAS No. 1082924-61-5](/img/structure/B1416330.png)
[6-(4-Clorofenil)imidazo[2,1-b][1,3]tiazol-5-il]metanamina
Descripción general
Descripción
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of a chlorophenyl group attached to the imidazo[2,1-b][1,3]thiazole ring system, which is further substituted with a methanamine group
Aplicaciones Científicas De Investigación
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Análisis Bioquímico
Biochemical Properties
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes that are crucial for cancer cell proliferation, such as topoisomerases and kinases . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to the suppression of cancer cell growth. Additionally, it interacts with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . The compound inhibits enzyme activity by occupying the active sites, preventing substrate binding and subsequent catalytic reactions. Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory elements, leading to changes in protein synthesis and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, including cell proliferation and metabolism
Dosage Effects in Animal Models
The effects of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits cancer cell growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for therapeutic applications.
Transport and Distribution
Within cells and tissues, [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects. Understanding its transport and distribution is crucial for optimizing its clinical use.
Subcellular Localization
The subcellular localization of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine plays a vital role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications can influence its localization, affecting its interactions with biomolecules and overall efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone This intermediate then undergoes cyclization with α-haloketones to yield the imidazo[2,1-b][1,3]thiazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Mecanismo De Acción
The mechanism of action of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine: Similar structure with a bromine atom instead of chlorine.
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its analogs and valuable for targeted research applications.
Propiedades
IUPAC Name |
[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c13-9-3-1-8(2-4-9)11-10(7-14)16-5-6-17-12(16)15-11/h1-6H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOCZEFTUHYIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)
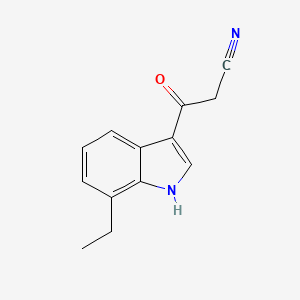


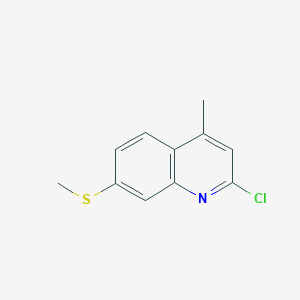

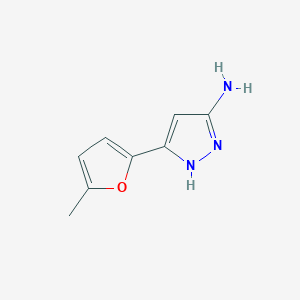
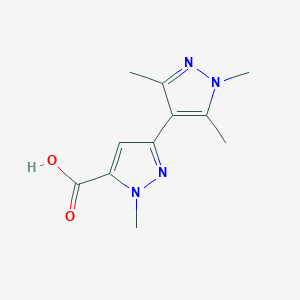
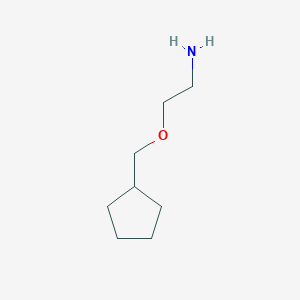
![N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine](/img/structure/B1416264.png)


